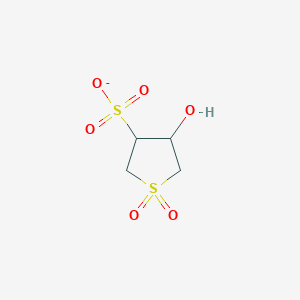![molecular formula C30H35N3O4 B11612574 N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11612574.png)
N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C27H28N4O3. This compound is known for its intricate structure, which includes a benzodiazole ring, a methoxyphenyl group, and an acetamide moiety. It is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenyl Group: This is typically achieved through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparación Con Compuestos Similares
N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE can be compared with similar compounds such as:
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl): This compound has a similar acetamide moiety but differs in its substituents and overall structure.
2-Methoxyphenyl isocyanate: While this compound shares the methoxyphenyl group, it has different functional groups and reactivity.
Propiedades
Fórmula molecular |
C30H35N3O4 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-2-[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C30H35N3O4/c1-6-23-11-9-10-21(2)30(23)33(22(3)19-35-4)29(34)18-32-27-13-8-7-12-26(27)31-28(32)20-37-25-16-14-24(36-5)15-17-25/h7-17,22H,6,18-20H2,1-5H3 |
Clave InChI |
UYEPAYDERPIAJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612496.png)
![ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612510.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide](/img/structure/B11612512.png)
![N'-[(E)-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11612516.png)

![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B11612523.png)
![(4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11612526.png)
![isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612538.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612551.png)
![methyl (5E)-1-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612558.png)
![(3aS,4R,9bR)-4-(4-bromophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11612572.png)
![2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11612573.png)

![diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11612594.png)
